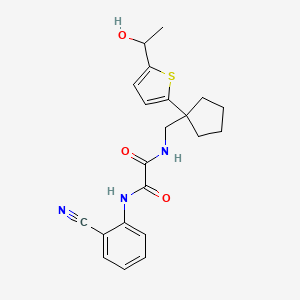

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

CAS No.: 2034344-50-6

Cat. No.: VC7424800

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034344-50-6 |

|---|---|

| Molecular Formula | C21H23N3O3S |

| Molecular Weight | 397.49 |

| IUPAC Name | N'-(2-cyanophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide |

| Standard InChI | InChI=1S/C21H23N3O3S/c1-14(25)17-8-9-18(28-17)21(10-4-5-11-21)13-23-19(26)20(27)24-16-7-3-2-6-15(16)12-22/h2-3,6-9,14,25H,4-5,10-11,13H2,1H3,(H,23,26)(H,24,27) |

| Standard InChI Key | DYHHFPMSJCYEAR-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N)O |

Introduction

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a complex organic compound with a molecular formula of C21H23N3O3S and a molecular weight of 397.5 g/mol . This compound belongs to the class of oxalamides, which are derivatives of oxalic acid and are known for their diverse biological activities and versatility in chemical synthesis.

Synthesis

The synthesis of N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. Although specific synthesis pathways for this compound are not detailed in the available literature, general methods for oxalamide synthesis often involve the reaction of amines with oxalyl chloride followed by further functionalization.

Potential Biological Activities

While specific biological activities of N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide have not been extensively studied, compounds with similar structures have shown promising results in various pharmacological assays. For instance, oxalamides are known to exhibit antimicrobial and anti-inflammatory properties, suggesting potential applications in medicinal chemistry.

Chemical Reactions

This compound can undergo various chemical reactions typical of its functional groups:

-

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

-

Reduction: The cyano group can be reduced to an amine.

-

Substitution: The cyclopentyl moiety can undergo substitution reactions under appropriate conditions.

Research Findings and Future Directions

Given the limited availability of specific research findings on N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide, further studies are needed to fully explore its biological activities and potential applications. Future research should focus on in vitro and in vivo evaluations to determine its efficacy and safety as a potential therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume